N-ethyl-N-methylpyrrolidin-3-amine
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Overview
Description
N-ethyl-N-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has gained significant attention in scientific research due to its diverse range of applications.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylpyrrolidin-3-amine can be synthesized through various methods. One common approach involves the N-alkylation of N-methylpyrrolidin-3-amine using ethylating agents. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Alkyl halides or sulfonates; reactions often require a base and are conducted in polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding primary or secondary amines.
Substitution: Various substituted pyrrolidines depending on the substituent introduced.
Scientific Research Applications
N-ethyl-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidin-3-amine: A closely related compound with similar structural features.
N-ethylpyrrolidin-3-amine: Another derivative of pyrrolidine with comparable properties.
Pyrrolidine: The parent compound, which serves as the core structure for these derivatives.
Uniqueness
N-ethyl-N-methylpyrrolidin-3-amine is unique due to its dual alkylation on the nitrogen atom, which imparts distinct chemical and biological properties compared to its mono-alkylated counterparts. This dual alkylation can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
N-ethyl-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGYPWDDYIQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228458-45-4 |
Source
|
Record name | N-ethyl-N-methylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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